(R*,R*)-5,5'-bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYZJIFFAHQKX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36CaO20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52730-36-6, 52730-37-7 | |
| Record name | (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis of Sennoside a Calcium
Identification of Precursors and Metabolic Pathways in Senna and Rhubarb Species
Sennoside A is a member of the anthraquinone (B42736) glycoside family. nih.gov Its biosynthesis in higher plants is thought to occur through a combination of metabolic pathways, primarily the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net The anthraquinone skeleton is largely derived from the polyketide pathway, which involves the head-to-tail condensation of acetate (B1210297) units. uomustansiriyah.edu.iq This is often integrated with components from the shikimate pathway, which produces aromatic amino acids and other key precursors.
Research on plants from the family Rubiaceae, as well as Senna and Rhubarb species, suggests that anthraquinones can be formed from various precursors, making the pathways complex. nih.gov One proposed route involves the condensation of isochorismate (from the shikimate pathway) and 2-C-methyl-D-erythritol-4-phosphate (MEP pathway products) to form the anthraquinone core. nih.govresearchgate.net In Senna and Rhubarb, sennosides (B37030) A and B are the most abundant and are considered the primary active components. nih.govnih.govresearchgate.net These are homodianthrones, meaning they are dimers formed from two identical rhein (B1680588) anthrone (B1665570) units. nih.gov Other related compounds, sennosides C and D, are heterodimers of rhein and aloe-emodin (B1665711) anthrones. nih.gov
The formation of Sennoside A involves several critical enzymatic steps, beginning with the creation of the anthraquinone monomer and culminating in dimerization and glycosylation. While the exact sequence and all catalyzing enzymes are not definitively characterized, a putative pathway has been proposed based on identified intermediates and gene functions. researchgate.netresearchgate.net
Polyketide Synthesis: The initial step is the formation of a poly-β-ketomethylene acid intermediate via the polyketide synthase (PKS) enzyme complex. This involves the condensation of eight acetate units, followed by intramolecular condensation and cyclization to form an anthraquinone scaffold like emodin (B1671224) or chrysophanol. uomustansiriyah.edu.iqfrontiersin.org
Anthraquinone Modification: The basic anthraquinone structure undergoes several modifications, including hydroxylation and oxidation. These reactions are believed to be catalyzed by Cytochrome P450 monooxygenases (CYPs), a large family of enzymes involved in secondary metabolism. researchgate.netresearchgate.net These modifications lead to the formation of key anthrone intermediates, such as rhein anthrone.
Dimerization: Two molecules of rhein anthrone are oxidatively coupled to form the dianthrone backbone, known as sennidin A. jst.go.jp Sennoside A and B are stereoisomers of each other, differing in the configuration at the C-10 and C-10' positions. researchgate.net
Glycosylation: The final step is the attachment of glucose molecules to the sennidin A aglycone. This is carried out by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from a UDP-glucose donor to the hydroxyl groups on the sennidin backbone, yielding Sennoside A. researchgate.netresearchgate.net This glycosylation step is crucial, as the sugar moieties are essential for transporting the molecule to the large intestine where it becomes active. uomustansiriyah.edu.iq
Table 1: Key Intermediates in the Proposed Biosynthesis of Sennoside A
| Intermediate | Description | Reference |
|---|---|---|
| Rhein Anthrone | The direct monomeric precursor to the sennidin aglycone. It is the active metabolite formed in the large intestine. | nih.govnih.gov |
| Sennidin A | The aglycone (non-sugar) core of Sennoside A, formed by the dimerization of two rhein anthrone molecules. | jst.go.jpyoutube.com |
| Aloe-emodin | An anthraquinone that serves as a precursor for other sennosides (C and D) and is also found in Senna species. | nih.govuomustansiriyah.edu.iq |
The genetic basis of sennoside biosynthesis has been investigated through next-generation sequencing and transcriptome analysis of Senna species like Cassia angustifolia and Senna occidentalis. nih.govfrontiersin.orgplos.org These studies have identified numerous putative genes that encode the enzymes responsible for the biosynthetic pathway. By comparing transcriptomes of tissues with different sennoside concentrations (e.g., young vs. mature leaves), researchers can pinpoint candidate genes that are highly expressed during sennoside production. nih.gov
Transcriptome studies have successfully identified coding sequences (CDS) for key enzyme families:
Polyketide Synthases (PKS): Essential for forming the initial anthraquinone skeleton. frontiersin.org
Cytochrome P450 Monooxygenases (CYPs): Implicated in the crucial hydroxylation and modification steps of the anthraquinone intermediates. researchgate.netresearchgate.net
UDP-Glycosyltransferases (UGTs): Responsible for the final glycosylation step that attaches sugar molecules to the sennidin aglycone. researchgate.netresearchgate.net
NADPH-Cytochrome P450 Reductases (CPRs): These are essential redox partners required for the catalytic activity of CYP enzymes. researchgate.netresearchgate.net
Furthermore, analysis has revealed several transcription factor (TF) families, such as bHLH, WRKY, MYB, and bZIP, that are differentially expressed and likely involved in regulating the expression of the sennoside biosynthetic genes. frontiersin.org The regulation of these gene networks can be influenced by developmental stages and environmental factors. nih.govplos.org
Table 2: Putative Genes in Sennoside Biosynthesis Identified from Transcriptome Analysis of Cassia angustifolia
| Gene/Enzyme Family | Putative Function in Sennoside Biosynthesis | Reference |
|---|---|---|
| Polyketide Synthase (PKS) | Formation of the core anthraquinone skeleton from acetate units. | researchgate.netfrontiersin.org |
| Isochorismate Synthase | An enzyme of the shikimate pathway, providing precursors for the anthraquinone ring. | researchgate.net |
| Cytochrome P450 (CYP) | Catalyze oxidative reactions, including hydroxylation of the anthraquinone intermediates. | nih.govresearchgate.netresearchgate.net |
| NADPH-Cytochrome P450 Reductase (CPR) | Provides electrons necessary for the function of CYP enzymes. | researchgate.netresearchgate.net |
In Vitro Reconstitution and Elucidation of Biosynthetic Enzymes
The complete in vitro reconstitution of the Sennoside A biosynthetic pathway has not yet been fully achieved. However, significant progress has been made in elucidating the function of individual enzymes through in vitro assays. This approach involves isolating a specific enzyme from the plant and testing its activity in a controlled laboratory setting, which is a crucial step for confirming gene function identified through transcriptomics. researchgate.netnih.gov
A key example is the functional characterization of two different classes of NADPH-cytochrome P450 reductases (SaCPR1 and SaCPR2) from Senna alexandrina. researchgate.netresearchgate.net Researchers cloned the genes for these enzymes and expressed them to produce the proteins. Subsequent in vitro cytochrome c reduction assays demonstrated their enzymatic activity, confirming their role as redox partners for the CYP enzymes presumed to be involved in sennoside biosynthesis. researchgate.net
Another related research strategy involves precursor feeding in plant cell cultures. In these experiments, potential intermediates of the biosynthetic pathway are added to the culture medium to see if this enhances the production of the final product. researchgate.net This method helps to confirm the role of specific precursors and understand pathway bottlenecks. While not a full in vitro reconstitution, these studies are vital for piecing together the complex puzzle of sennoside biosynthesis. researchgate.net The development of cell-free expression systems offers a promising future avenue for assembling and optimizing the entire multi-enzyme pathway for Sennoside A outside of a living cell. researchgate.netdntb.gov.ua
Table 3: List of Compound Names
| Compound Name |
|---|
| Sennoside A |
| Sennoside A calcium |
| Sennoside B |
| Sennoside C |
| Sennoside D |
| Rhein anthrone |
| Sennidin A |
| Sennidin B |
| Aloe-emodin |
| Chrysophanol |
| Emodin |
| Isochorismate |
| UDP-glucose |
| Alizarin |
| Lucidin |
| Munjistin |
| Nordamnacanthal |
| Pseudopurpurin |
| Ruberythric acid |
| Kaempferol |
| Isorhamnetin |
| Vicenin-2 |
| β-sitosterol |
| Salicylic acid |
Chemical Synthesis and Analog Generation of Sennoside a Calcium
Total Synthesis Methodologies for Sennoside A Calcium
The total synthesis of Sennoside A calcium is a formidable task due to the molecule's stereochemical complexity, which includes a sterically hindered C-C axial chirality at the linkage of the two anthrone (B1665570) units and multiple stereocenters within the two glucose moieties.
The central challenge in synthesizing Sennoside A is the stereoselective construction of its core skeleton, sennidin A, which is a dimer of rhein (B1680588) anthrone. The key is to control the axial chirality of the C10-C10' bond that links the two anthraquinone (B42736) units. While a complete total synthesis of Sennoside A is not widely documented in readily available literature, strategies for constructing similarly complex polycyclic natural products provide insight into potential methodologies.
Approaches to building complex molecular cores often rely on powerful chemical reactions that can form multiple bonds and set stereocenters with high precision. For related complex structures, synthetic chemists have employed various strategies:
Intramolecular Cyclization: Methods such as intramolecular cyclopropanation of α-diazo ketones followed by regioselective ring-opening can be used to build complex bicyclic systems like the bicyclo[3.3.1]nonane core, which shares features with parts of the anthrone structure. nih.gov
Convergent Synthesis: A convergent approach, where large fragments of the molecule are synthesized separately and then joined, is often favored for complex targets. In the context of Sennoside A, this would involve synthesizing a protected rhein anthrone monomer and then developing a stereoselective coupling reaction to form the dimer.
Cascade Reactions: One-pot cascade reactions, where multiple chemical transformations occur sequentially without isolating intermediates, offer an efficient path to complex skeletons. researchgate.net For instance, a cascade involving hydrogenation, deacetalization, and ketalization has been used to build medicinally relevant scaffolds. researchgate.net
Radical Cyclization: Reductive radical cyclizations, often induced by agents like samarium(II) iodide (SmI₂), are powerful tools for forming challenging ring systems, including those found in various sesterterpenoids. nih.gov
The critical step, the stereoselective coupling of the two anthrone units, would likely require a carefully chosen chiral catalyst or an auxiliary-controlled reaction to favor the formation of the desired (R)-atropisomer of the C-C bond, which distinguishes Sennoside A from its (S)-atropisomeric diastereomer, Sennoside B.
Once the sennidin A aglycone (the non-sugar part) is synthesized, the next major hurdle is the attachment of the two β-D-glucopyranosyl units to the hydroxyl groups at the C8 and C8' positions. This process, known as glycosylation, is notoriously challenging, especially for forming 1,2-cis glycosidic linkages like the β-linkage of glucose. nih.gov
The reaction involves a glycosyl donor (an activated form of the glucose molecule) and a glycosyl acceptor (the sennidin A core). youtube.com The primary challenge is to control the stereochemistry at the anomeric center (the C1 of the glucose) to exclusively form the β-anomer. This is difficult because the direct Sₙ2 displacement that would lead to the β-anomer is often disfavored, and the competing formation of the α-anomer is common. nih.gov
Several methods have been developed to address these challenges in the synthesis of complex natural glycosides. rsc.org The choice of glycosyl donor and activating agent is critical for success.
Table 1: Common Glycosylation Donors and Activating Systems
| Glycosyl Donor | Typical Activating Agent(s) | Key Features |
|---|---|---|
| Glycosyl Halides (e.g., Bromides, Fluorides) | Silver or mercury salts, Lewis acids | Historically significant; reactivity can be tuned by the halogen. rsc.org |
| Thioglycosides | N-Iodosuccinimide (NIS), Triflic acid (TfOH) | Stable donors that can be activated under various conditions. rsc.org |
| Glycosyl Trichloroacetimidates | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive and versatile donors, widely used in modern synthesis. youtube.comrsc.org |
| Glycosyl Sulfoxides | Triflic anhydride (B1165640) (Tf₂O) | Can be activated under very mild conditions, suitable for sensitive substrates. youtube.com |
A key strategy to favor the desired β-glycosylation is the use of a "participating group" at the C2 position of the glycosyl donor, such as an acetyl or benzoyl group. This group can temporarily shield one face of the molecule, directing the acceptor to attack from the opposite face to form a 1,2-trans product. However, for a 1,2-cis product like a β-glucoside, non-participating groups (like ethers) are required at C2, making stereocontrol significantly more difficult and dependent on factors like solvent, temperature, and the specific donor/acceptor combination. nih.gov
Semisynthesis and Derivatization Approaches for Sennoside A Calcium Analogs
Semisynthesis, which uses the abundant, naturally isolated Sennoside A as a starting material, is a more practical approach for generating analogs for research purposes. These analogs help in probing the biological mechanisms and optimizing the properties of the parent compound. Derivatization focuses on selectively modifying specific functional groups on the Sennoside A molecule.
Key reactive sites on Sennoside A for derivatization include:
The Glycosidic Linkages: The O-glycosidic bonds can be cleaved through acidic hydrolysis to yield the sennidin A aglycone and glucose. nih.gov This allows for modifications to be made directly to the core skeleton, or for the attachment of different sugar units or other moieties in place of the natural glucose.
Carboxylic Acid Groups: The two carboxylic acid groups are readily modified. They can be converted into esters, amides, or other functional groups to investigate the role of their acidity and charge in the molecule's activity.
Phenolic Hydroxyl Groups: The hydroxyl groups on the anthraquinone rings are potential sites for alkylation or acylation to produce ethers or esters, respectively.
The Core Skeleton: The dianthrone core itself can be chemically modified. For example, Sennoside A has been used as a reducing and capping agent in the synthesis of silver nanoparticles, demonstrating the redox activity of its core structure. nih.gov
A typical semisynthetic strategy to create a library of analogs might involve hydrolyzing Sennoside A to sennidin A, followed by a series of reactions to modify the core, and then re-attaching various natural or unnatural sugar derivatives to study the impact of the glycan portion.
Structure-Activity Relationship (SAR) Studies of Sennoside A Calcium and its Analogs
Structure-activity relationship (SAR) studies aim to decipher how specific structural features of a molecule contribute to its biological effects. For Sennoside A, SAR studies are crucial for understanding its mechanism of action and for designing new compounds with improved or different activities.
The key findings from SAR studies on sennosides (B37030) include:
Importance of Stereochemistry: Sennoside A and its diastereomer, Sennoside B, differ only in their stereochemistry at the C10-C10' axis. While both exhibit comparable purgative effects, other biological activities are distinct. nih.gov For example, Sennoside A was reported to improve insulin (B600854) resistance, an effect not observed with Sennoside B. nih.gov This highlights that while the gross laxative effect is not sensitive to this stereocenter, other, more specific molecular interactions are.
Role of the Glycosidic Groups: The two glucose units are essential for the compound's primary use as a laxative. They render the molecule water-soluble and prevent its absorption in the upper gastrointestinal tract. frontiersin.org The molecule travels largely unchanged to the large intestine, where gut microbiota possess the necessary β-glucosidase enzymes to cleave the sugar groups. nih.govfrontiersin.org This targeted release of the active aglycone, rhein anthrone, in the colon is a classic example of a prodrug strategy dictated by the glycosidic moieties.
The Active Metabolite: The biological activity is primarily mediated by the metabolite rhein anthrone, which is formed after the bacterial cleavage of the glycosidic bonds and the C-C bond of the sennidin intermediate. nih.gov This implies that the sennidin core is the precursor to the active compound. Therefore, any modification to the core that prevents its conversion to rhein anthrone would likely abolish the laxative effect.
Table 2: Comparative Activities of Sennoside A and Sennoside B
| Compound | C10-C10' Stereochemistry | Purgative Effect | Other Reported Activities |
|---|---|---|---|
| Sennoside A | (R)-atropisomer | Active | Improves insulin resistance nih.gov |
| Sennoside B | (S)-atropisomer | Active | Does not improve insulin resistance; inhibits human osteosarcoma cell proliferation nih.govfrontiersin.org |
Advanced Analytical Methodologies for Sennoside a Calcium
Chromatographic Techniques for Isolation, Separation, and Quantification of Sennoside A Calcium
Chromatographic methods are fundamental in the analysis of Sennoside A calcium, enabling its separation from complex matrices and accurate quantification. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Thin-Layer Chromatography (TLC/HPTLC) are the most widely applied techniques.
High-Performance Liquid Chromatography (HPLC) Applications and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of Sennoside A calcium. oup.com Reversed-phase HPLC is commonly utilized, offering robust and reproducible separation. A typical isocratic HPLC method employs a C18 column and a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous solution, such as 1% v/v glacial acetic acid, with detection at 350 nm. oup.com Under these conditions, Sennoside A can be effectively separated from its diastereomer, Sennoside B, with retention times of approximately 8.2 and 4.3 minutes, respectively. oup.com
Ion-pair liquid chromatography is another effective approach. One validated method uses a Hypersil C18 column (250 x 4.6 mm, 5 µm) at 40°C. nih.gov The mobile phase is a mixture of 0.1 M acetate (B1210297) buffer (pH 6.0) and acetonitrile (70:30, v/v) containing 5 mM tetrahexylammonium (B1222370) bromide, which allows for the complete separation of sennosides (B37030) within 14 minutes. nih.gov Method validation, in accordance with ICH guidelines, is critical to ensure reliability. researchgate.net Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, a validated method demonstrated linearity for Sennoside A over a concentration range of 50 to 800 µg/mL, with an LOD of 3.75 µg/mL and an LOQ of 12.5 µg/mL. core.ac.uk Another study established linearity in the 0.01 - 0.2 mg/mL range, with a limit of quantitation of 20 ng. oup.com
Interactive Table: HPLC Method Parameters for Sennoside A Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 (100 x 4.6 mm, 3 µm) oup.com | Hypersil C18 (250 x 4.6 mm, 5 µm) nih.gov | Nova-Pak C18 (3.9 × 150 mm) core.ac.uk |
| Mobile Phase | Acetonitrile:1% Acetic Acid (19:81 v/v) oup.com | Acetonitrile:0.1M Acetate Buffer (pH 6.0) with 5mM Tetrahexylammonium Bromide (30:70 v/v) nih.gov | Water and Acetonitrile (gradient) core.ac.uk |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | 350 nm oup.com | Not Specified | Not Specified |
| Linearity Range | 0.01 - 0.2 mg/mL oup.com | 30 - 70 µg/mL nih.gov | 50 - 800 µg/mL core.ac.uk |
| LOD | Not Specified | Not Specified | 3.75 µg/mL core.ac.uk |
| LOQ | 20 ng oup.com | Not Specified | 12.5 µg/mL core.ac.uk |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Efficiency
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, faster analysis times, and greater sensitivity. A study focused on optimizing UHPLC parameters for sennoside analysis identified an optimal column temperature of 30°C and a flow rate of 0.20 mL/min to maximize separation efficiency. rsc.org The use of sub-2 µm particle columns, such as a Waters ACQUITY HSS T3 (2.1 × 100 mm, 1.8 μm), is characteristic of UHPLC methods. nih.gov A gradient elution with a mobile phase of acetonitrile and 5 mM ammonium (B1175870) acetate in water has been successfully applied for the determination of Sennoside A in biological matrices. nih.gov The enhanced sensitivity of UHPLC is evident in a validated method for Sennoside B, which achieved a limit of detection (LOD) of 0.011 µg/mL and a limit of quantification (LOQ) of 0.034 µg/mL. crbb-journal.com These UHPLC-based methods are particularly suitable for the quality control of products containing Sennoside A and B. rsc.org
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) in Sennoside A Calcium Analysis
Thin Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as valuable tools for the qualitative and quantitative analysis of Sennoside A calcium. banglajol.info These techniques are noted for their simplicity and suitability for rapid screening. bas.bg For HPTLC analysis, samples are typically applied to pre-coated silica (B1680970) gel 60 F254 plates. nih.gov A common mobile phase for the separation of sennosides is a mixture of n-propanol, ethyl acetate, water, and glacial acetic acid (3:3:2:0.1 v/v/v/v). nih.gov After development, the plates are scanned densitometrically, often at a wavelength of 350 nm or 366 nm, for quantification. banglajol.infonih.gov
A validated HPTLC method has demonstrated good linearity for Sennoside A in the concentration range of 193–1356 ng per spot, with a correlation coefficient of 0.9978. nih.gov Another study reported a linear range of 200-1000 ng/ml with a correlation coefficient of 0.9991 for Sennoside A. phytojournal.com The limit of detection and quantification for sennosides by HPTLC have been reported as 0.05 µg/g and 0.25 µg/g, respectively. banglajol.info
Interactive Table: HPTLC Method Parameters for Sennoside A Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate nih.gov | Silica gel 60 GF254 HPTLC plate banglajol.info |
| Mobile Phase | n-propanol:ethyl acetate:water:glacial acetic acid (3:3:2:0.1 v/v) nih.gov | 2-propanol:ethyl acetate:water:formic acid (17:19:12:2 v/v) banglajol.info |
| Detection Wavelength | 366 nm nih.gov | 350 nm banglajol.info |
| Linearity Range | 193-1356 ng/spot nih.gov | 200-1000 ng banglajol.info |
| Correlation Coefficient (r²) | 0.9978 nih.gov | 0.991 banglajol.info |
Spectroscopic Characterization of Sennoside A Calcium
Spectroscopic techniques are indispensable for confirming the identity and elucidating the intricate molecular structure of Sennoside A calcium. Mass spectrometry provides information on molecular weight and fragmentation, while NMR spectroscopy reveals the connectivity of atoms within the molecule.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of Sennoside A. Electrospray ionization (ESI) is a common ionization source used for this purpose. The fragmentation pattern of Sennoside A in tandem mass spectrometry (MS/MS) provides characteristic product ions that are used for its identification. researchgate.netresearchgate.net The proposed fragmentation of Sennoside A involves the cleavage of the glycosidic bonds and fragmentation of the aglycone core. researchgate.netresearchgate.net The initial loss of the two glucose units is a key fragmentation step. Further fragmentation of the sennidin A aglycone occurs, leading to characteristic daughter ions. This detailed fragmentation data is crucial for the unambiguous identification of Sennoside A in complex mixtures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like Sennoside A. analis.com.my Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are employed to assign all proton and carbon signals and to establish the connectivity within the molecule. analis.com.mynih.gov
In a study utilizing two-dimensional quantitative NMR, specific signals for Sennoside A were identified. nih.gov The ¹H NMR spectrum shows a characteristic signal for the CH-6 proton between 7.61 and 7.81 ppm, while the corresponding ¹³C signal in the HSQC spectrum appears between 135.22 and 135.95 ppm. nih.gov The CH-10 proton signal is observed in the range of 4.86 to 5.14 ppm, with its corresponding carbon signal at 53.62 to 55.02 ppm. nih.gov These distinct chemical shifts allow for the selective quantification and structural confirmation of Sennoside A, even in the presence of its isomers. nih.gov
Interactive Table: Key ¹H and ¹³C NMR Chemical Shifts for Sennoside A
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH-6 | 7.61 - 7.81 nih.gov | 135.22 - 135.95 nih.gov |
| CH-10 | 4.86 - 5.14 nih.gov | 53.62 - 55.02 nih.gov |
UV-Visible Spectrophotometry for Quantification and Purity Assessment
UV-Visible spectrophotometry stands as a widely accessible and rapid method for the quantitative analysis of Sennoside A calcium. This technique leverages the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
For Sennoside A, characteristic absorption maxima are observed in its UV spectrum, which are utilized for its quantification. Studies have reported primary absorption peaks for sennosides around 270 nm and a secondary peak in the range of 340-370 nm. researchgate.net In a study focused on the simultaneous estimation of aloin (B1665253) and sennoside, the maximum absorbance (λmax) for sennoside was identified at 276 nm when using methanol (B129727) as a solvent. researchgate.netglobalresearchonline.net The linearity of the method is a critical parameter, and for sennosides, a linear relationship between absorbance and concentration has been established in ranges such as 5-30 µg/ml. researchgate.netglobalresearchonline.net
Purity assessment of Sennoside A calcium using UV-Visible spectrophotometry involves scanning the sample across a range of wavelengths to obtain its absorption spectrum. The presence of impurities can be indicated by shifts in the absorption maxima or the appearance of additional peaks that are not characteristic of the pure compound. For instance, UV-visible spectroscopic data has shown that pure sennoside A has absorption peaks at 266 nm and 340 nm. researchgate.net Any deviation from this spectral profile can suggest the presence of contaminants or degradation products. This method is particularly useful for detecting chromophoric impurities that absorb in the UV-Vis range.
The accuracy of UV-Visible spectrophotometric methods for sennoside quantification is often validated through recovery studies. Such studies have demonstrated high percentage recovery, often in the range of 99% to 99.9%, indicating the method's accuracy for determining the amount of sennoside in a sample. globalresearchonline.net
Below is a table summarizing the key parameters for the UV-Visible spectrophotometric analysis of Sennoside A.
| Parameter | Value/Range | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~270 nm, ~370 nm | researchgate.net |
| Linearity Range | 5-30 µg/ml | researchgate.netglobalresearchonline.net |
| Accuracy (% Recovery) | 99% - 99.9% | globalresearchonline.net |
Immunoanalytical Methods for Sennoside A Calcium Detection
Immunoanalytical methods are highly specific and sensitive techniques that utilize the principle of antigen-antibody binding. For a low-molecular-weight compound like Sennoside A, these methods typically involve its conjugation to a larger carrier protein to elicit an immune response and produce specific antibodies.
Development of Enzyme-Linked Immunosorbent Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully developed for the quantification of sennosides, offering a highly sensitive and specific alternative to chromatographic methods. rsc.orgnih.govelsevierpure.com The development of such an assay for Sennoside A involves several key steps.
The process begins with the preparation of an immunogen. Since Sennoside A is a hapten (a small molecule that can elicit an immune response only when attached to a large carrier), it is conjugated to a protein, commonly bovine serum albumin (BSA). rsc.orgresearchgate.net The resulting Sennoside A-BSA conjugate is then used to immunize mice. rsc.org
The most common format for a Sennoside A ELISA is a competitive immunoassay. researchgate.net In this setup, a known amount of Sennoside A (or a conjugate) is coated onto the wells of a microtiter plate. The sample containing an unknown amount of Sennoside A is then added to the wells along with a limited amount of anti-Sennoside A monoclonal antibody. The Sennoside A in the sample competes with the coated Sennoside A for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody, which is conjugated to an enzyme (like peroxidase), is then added. This secondary antibody binds to the primary antibody that is bound to the plate. Finally, a substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is inversely proportional to the concentration of Sennoside A in the sample.
The developed ELISA for Sennoside A has demonstrated a wide assay range, typically from 20 to 200 ng/ml. rsc.orgresearchgate.net This high sensitivity allows for the detection of very low concentrations of Sennoside A in various samples. rsc.org
Production and Application of Monoclonal Antibodies for Sennoside A Calcium
The foundation of a highly specific immunoassay lies in the quality of the antibodies used. For Sennoside A, monoclonal antibodies (MAbs) have been produced to ensure high specificity and a continuous, homogenous supply. rsc.orgresearchgate.netnih.gov
The production of anti-Sennoside A MAbs involves hybridoma technology. Spleen cells from a mouse immunized with the Sennoside A-BSA conjugate are fused with myeloma cells (a type of cancerous B cell) to create hybridoma cells. rsc.orgresearchgate.net These hybridoma cells are then screened to identify those that produce antibodies with high affinity and specificity for Sennoside A. researchgate.net
The characterization of these monoclonal antibodies is crucial. Studies have shown that the produced anti-Sennoside A MAbs exhibit high specificity for Sennoside A, with only weak cross-reactivity to its stereoisomer, Sennoside B, and its monomer, rhein (B1680588). rsc.orgnih.gov No significant cross-reactivity is typically observed with other related anthraquinones. rsc.orgnih.gov This high specificity is a significant advantage, as it allows for the accurate quantification of Sennoside A even in the presence of structurally similar compounds. nih.gov
The application of these monoclonal antibodies is primarily in the developed ELISA for Sennoside A. rsc.orgresearchgate.net The use of MAbs ensures the reproducibility and reliability of the assay. The high correlation of Sennoside A concentrations in crude extracts determined by this ELISA and by HPLC methods validates the accuracy and utility of the immunoanalytical approach. rsc.orgnih.gov
The following table summarizes the characteristics of the anti-Sennoside A monoclonal antibody and the corresponding ELISA.
| Parameter | Finding | Reference |
| Immunogen | Sennoside A-bovine serum albumin (BSA) conjugate | rsc.orgresearchgate.net |
| Antibody Type | Monoclonal Antibody (MAb) | rsc.orgresearchgate.netnih.gov |
| Specificity | High for Sennoside A, weak cross-reactivity with Sennoside B and rhein | rsc.orgnih.gov |
| ELISA Assay Range | 20 - 200 ng/ml | rsc.orgresearchgate.net |
Molecular Mechanisms of Action of Sennoside a Calcium in Biological Systems Preclinical Focus
Cellular and Subcellular Targets of Sennoside A Calcium
Preclinical studies have identified several key cellular and subcellular targets through which Sennoside A and its metabolites exert their effects. These range from ion signaling and membrane proteins to metabolic organelles, painting a picture of a multi-targeted mechanism of action.
The direct modulatory effect of Sennoside A on specific calcium channels remains an area of ongoing investigation. However, preclinical evidence suggests that the broader family of anthraquinones, to which Sennoside A belongs, is involved in cellular processes that are intrinsically linked to calcium signaling. For instance, studies on other novel anthraquinones have demonstrated that their cytotoxic effects and induction of programmed cell death pathways involve intracellular Ca²⁺. nih.govresearchgate.net
In one study, the use of a calcium chelator (BAPTA) showed the involvement of calcium in the cell death process induced by a new anthraquinone (B42736), 2′-OH-Torosaol I. nih.gov Another investigation using an extract from Senna velutina, which contains anthraquinones, found that it promoted apoptotic cell death associated with increased levels of intracellular calcium. researchgate.net While not a direct assessment of Sennoside A's effect on calcium channels, these findings highlight that calcium-dependent pathways are a common feature in the biological activity of this class of compounds. Furthermore, Sennoside A has been utilized as a research tool in studies exploring calcium-related signaling, such as its use as a Slingshot (SSH) inhibitor in experiments alongside calcium antagonists to dissect signaling cascades in astrocytes. nih.gov
A significant aspect of Sennoside A's mechanism, particularly its laxative effect, is its interaction with the cyclooxygenase (COX-2) and prostaglandin (B15479496) E2 (PGE2) pathways. The process is indirect and mediated by its active metabolite, rheinanthrone (B1210117). Preclinical research has shown that rheinanthrone activates macrophages within the colon. nih.gov
This activation of macrophages leads to an increased secretion of PGE2. nih.govphysiology.org PGE2 is a key signaling molecule produced via the arachidonic acid cascade, where the COX enzymes (including the inducible COX-2 isoform) play a critical catalytic role. researchgate.net The expression of COX-2 is often undetectable in normal conditions but is significantly upregulated by inflammatory stimuli. researchgate.net The induction of PGE2 secretion by rheinanthrone suggests a functional interaction with the COX-2 pathway within these immune cells. nih.govphysiology.org This increase in local PGE2 concentration then acts as a paracrine signal, influencing adjacent intestinal epithelial cells. physiology.org
The influence of Sennoside A on water transport in the colon is a well-documented mechanism, directly linked to the aforementioned PGE2 pathway. The primary target in this process is Aquaporin-3 (AQP3), a water channel protein abundantly expressed in the mucosal epithelial cells of the gastrointestinal tract. spandidos-publications.com
Following the activation of colonic macrophages by rheinanthrone and the subsequent release of PGE2, the prostaglandin acts on intestinal mucosal cells to significantly decrease the expression of AQP3. nih.govphysiology.org This downregulation of AQP3 inhibits water transport from the intestinal lumen to the vascular side, leading to an increase in the water content of feces, which underlies the compound's laxative effect. nih.gov Studies have confirmed that when the PGE2 pathway is blocked with inhibitors like indomethacin, Sennoside A fails to decrease AQP3 expression or induce diarrhea, cementing the link between these molecular events. researchgate.net
| Compound/Metabolite | Intermediate Step | Target Cell | Effect on AQP3 Expression | Reference |
|---|---|---|---|---|
| Sennoside A (via Rheinanthrone) | Activation of colonic macrophages and increased PGE2 secretion | Intestinal Mucosal Epithelial Cells | Decrease | nih.govphysiology.org |
Research has uncovered a role for Sennoside A and related compounds in the regulation of mitochondrial function, particularly in the context of apoptosis and cellular metabolism. The mitochondrial membrane potential is a key indicator of mitochondrial health and function. Studies have shown that certain anthraquinones can induce apoptosis via the intrinsic pathway, which involves the dysfunction of mitochondrial membrane potential. nih.gov
Specifically for Sennoside A, research indicates it can induce apoptosis in certain cancer cell lines by increasing the Bax/Bcl2 ratio, a key regulator of the mitochondrial pathway of apoptosis. researchgate.net Furthermore, one study abstract explicitly states that Sennoside A restores colonic barrier function by protecting the mitochondrial membrane potential. spandidos-publications.com In other contexts, related anthraquinones have been shown to directly cause a decrease in mitochondrial potential, leading to the release of apoptotic factors. nih.govresearchgate.net This suggests that mitochondria are a significant subcellular target for this class of compounds.
Signaling Pathways Regulated by Sennoside A Calcium in Preclinical Models
Beyond targeting specific proteins and organelles, Sennoside A has been shown to modulate key intracellular signaling cascades, especially those governing inflammation.
The anti-inflammatory properties of Sennoside A are mediated through its effects on critical inflammatory signaling pathways, most notably the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) axis. The TLR4 receptor is a key pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), initiates a signaling cascade that typically culminates in the activation of the transcription factor NF-κB. nih.gov
Preclinical studies have demonstrated that Sennoside A can regulate this pathway. In one investigation, Sennoside A was found to reduce the expression of proinflammatory factors, such as IL-6, MCP-1, and TNF-α, by modulating the TLR4 signaling pathway. nih.gov Furthermore, its active metabolite, rhein (B1680588), has been shown to significantly inhibit LPS-induced NF-κB phosphorylation, a critical step in its activation, and this effect was linked to the TLR4 pathway. researchgate.netpatsnap.com Other research corroborates these findings, showing that Sennoside A can repress the TRAF6/NF-κB pathway, which is downstream of TLR4 activation. spandidos-publications.com This inhibition of TLR4/NF-κB signaling prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of various pro-inflammatory genes. nih.govresearchgate.net
| Pathway Component | Observed Effect of Sennoside A or its Metabolites | Model System/Context | Reference |
|---|---|---|---|
| TLR4 Signaling | Regulation of pathway, leading to reduced proinflammatory factor expression | General inflammation model | nih.gov |
| NF-κB Phosphorylation | Inhibited by Rhein (metabolite) | LPS-induced intestinal injury | researchgate.netpatsnap.com |
| TRAF6/NF-κB Pathway | Repressed by Sennoside A | Non-small cell lung cancer models | spandidos-publications.com |
Modulation of Wnt, TNF, and VEGF Signaling
Preclinical studies indicate that Sennoside A can exert influence over several critical signaling pathways that are often implicated in pathological processes. These include the Wnt, Tumor Necrosis Factor (TNF), and Vascular Endothelial Growth Factor (VEGF) signaling cascades. nih.govnih.gov
Wnt Signaling Pathway: The canonical Wnt signaling pathway, also known as the Wnt/β-catenin pathway, is crucial in regulating a variety of tumor biological behaviors, including proliferation, metastasis, and apoptosis. nih.gov Sennoside A has been shown to inhibit this pathway. nih.gov In studies using human chondrosarcoma cells, treatment with Sennoside A resulted in a clear downregulation of key protein levels within the Wnt pathway. nih.gov Specifically, the expression of Wnt3a, β-catenin, and the downstream target c-Myc were all decreased following exposure to Sennoside A. nih.gov This inhibition of the Wnt/β-catenin pathway is suggested as a potential mechanism for the anti-cancer activities observed in these preclinical models. nih.gov
TNF Signaling Pathway: Tumor Necrosis Factor-alpha (TNF-α) is a significant cytokine involved in systemic inflammation and the acute phase reaction. nih.gov Sennoside A has been found to modulate signaling related to this cytokine. nih.gov In preclinical models, Sennoside A has demonstrated the ability to reduce the expression of proinflammatory factors, including TNF-α. nih.gov Furthermore, research suggests that Sennoside A can suppress metastasis in hepatocellular carcinoma, possibly through the inhibition of the tumor necrosis factor pathway. nih.gov
VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) signaling is a primary regulator of angiogenesis, the formation of new blood vessels. nih.gov The interaction between VEGF-A and its receptor VEGFR-2 is critical for initiating downstream signaling that promotes endothelial cell proliferation and migration. nih.govnih.gov Preclinical evidence suggests that Sennoside A may inhibit major tumor-related pathways, including the VEGF pathway, contributing to its effects on metastasis suppression. nih.gov
Table 1: Preclinical Effects of Sennoside A on Signaling Pathways This table is interactive. Click on the headers to sort.
| Signaling Pathway | Key Protein Modulated | Observed Effect in Preclinical Models | Cell/Model Type | Reference |
|---|---|---|---|---|
| Wnt/β-catenin | Wnt3a | Downregulation | Human Chondrosarcoma (SW1353) | nih.gov |
| Wnt/β-catenin | β-catenin | Downregulation | Human Chondrosarcoma (SW1353) | nih.gov |
| Wnt/β-catenin | c-Myc | Downregulation | Human Chondrosarcoma (SW1353) | nih.gov |
| TNF | TNF-α | Reduced Expression | In vivo models | nih.gov |
| VEGF | - | Pathway Inhibition | Hepatocellular Carcinoma (metastasis model) | nih.gov |
Impact on Cell Proliferation and Apoptosis at the Molecular Level
Sennoside A's influence on signaling pathways translates into significant effects on fundamental cellular processes such as cell proliferation and programmed cell death (apoptosis). nih.gov
Impact on Cell Proliferation: Preclinical findings indicate that Sennoside A can inhibit cell proliferation and induce cell growth arrest. nih.gov In studies on human chondrosarcoma cells, Sennoside A was shown to effectively restrain cell growth by suppressing proliferation. nih.gov This anti-proliferative effect is a key component of its observed cytotoxic activity in these cancer cell lines. nih.gov
Impact on Apoptosis: Apoptosis is a crucial mechanism for removing damaged or unwanted cells. researchgate.net Sennoside A has been shown to actively stimulate apoptosis in preclinical cancer models. nih.gov The mechanism appears to involve the intrinsic mitochondrial pathway of apoptosis, which was confirmed by an observed increase in the Bax/Bcl-2 ratio in chondrosarcoma cells. nih.gov An elevated Bax/Bcl-2 ratio is a classic indicator of mitochondrial-mediated apoptosis, signifying a shift towards a pro-apoptotic state.
Furthermore, studies on sennosides (B37030) in human colorectal epithelium have revealed another molecular pathway for apoptosis induction. nih.gov Acute exposure to sennosides was found to increase apoptosis, which was linked to a p53 and p21/WAF-mediated pathway. nih.gov The expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21/WAF were both increased, suggesting that sennosides can trigger a p53-dependent apoptotic response. nih.gov
Table 2: Molecular Impact of Sennoside A on Cell Proliferation and Apoptosis This table is interactive. Click on the headers to sort.
| Cellular Process | Key Molecular Target | Observed Molecular Change | Consequence | Cell/Model Type | Reference |
|---|---|---|---|---|---|
| Cell Proliferation | - | Inhibition of proliferation | Cell growth arrest | Human Chondrosarcoma (SW1353) | nih.gov |
| Apoptosis | Bax/Bcl-2 ratio | Increased ratio | Induction of mitochondrial apoptosis | Human Chondrosarcoma (SW1353) | nih.gov |
| Apoptosis | p53 | Increased expression | Induction of apoptosis | Human Colorectal Epithelium | nih.gov |
| Apoptosis | p21/WAF | Increased expression | Induction of apoptosis | Human Colorectal Epithelium | nih.gov |
Pharmacokinetics and Metabolism of Sennoside a Calcium Preclinical Animal Models and in Vitro Systems
Absorption, Distribution, and Excretion in Non-Human Mammalian Models
Preclinical studies in non-human mammalian models, primarily rats and mice, have established that Sennoside A, as a glycoside, is not significantly absorbed in the upper gastrointestinal tract. nih.govresearchgate.netresearchgate.net Due to its hydrophilic nature and the presence of β-glycosidic bonds, it passes through the stomach and small intestine largely unchanged and unabsorbed. nih.govresearchgate.netualberta.ca The primary site of metabolic activity and subsequent absorption of its metabolites is the large intestine. nih.govresearchgate.netresearchgate.net
Once Sennoside A reaches the large intestine, it is metabolized by the resident microflora into its active aglycone, rhein (B1680588) anthrone (B1665570). nih.govresearchgate.net This active metabolite is then absorbed from the colon into the bloodstream. nih.govresearchgate.net Following absorption, rhein anthrone is oxidized to rhein and further conjugated with glucuronic acid or sulfuric acid before excretion. nih.gov
Excretion studies in rats following oral administration of Sennoside A have identified several metabolites in both urine and feces. After 24 hours, only a small fraction of the administered dose is recovered as identifiable anthracene (B1667546) derivatives. karger.com In the urine, the main metabolites detected are rhein, rhein monoglucuronide, and sennidin. nih.govkarger.com In the feces, rhein, rhein anthrone, and sennidin have been identified along with some unchanged sennoside. nih.govkarger.com A study noted that after oral administration of sennoside A to rats, only about 3.6% of the dose was recovered in the urine and 1.9% in the feces within 24 hours, indicating significant metabolic transformation or retention of other metabolites. karger.com
Table 1: Excretion of Sennoside A Metabolites in Rats (24h post-oral administration)
| Metabolite | Percentage of Administered Dose in Urine | Percentage of Administered Dose in Feces |
|---|---|---|
| Rhein | 1.9% | Present, not quantified |
| Rhein Monoglucuronide | 0.6% | Not reported |
| Sennidin | 0.9% | Present, not quantified |
| Rhein Anthrone | Not detected | Present, not quantified |
| Total Recovered | 3.6% | 1.9% |
Data sourced from a study on the metabolism of sennoside A in the rat. karger.com
Metabolic Transformation Pathways of Sennoside A Calcium by Intestinal Flora
The conversion of the prodrug Sennoside A into its pharmacologically active form is entirely dependent on the metabolic capacity of the intestinal microbiota. nih.govresearchgate.netplos.org In vitro studies using rat and mouse feces, as well as cultures of specific intestinal bacteria, have elucidated the key transformation pathways. nih.govnih.govjst.go.jp Two primary metabolic routes have been proposed, both culminating in the formation of rhein anthrone. nih.govplos.org The first pathway involves the initial hydrolysis of the sugar moieties followed by reduction, while the second involves reduction first, followed by hydrolysis. plos.org
A crucial first step in one of the metabolic pathways is the enzymatic cleavage of the O-linked glucose units from the sennoside molecule. nih.govresearchgate.net This hydrolysis is carried out by β-glucosidases, enzymes produced by a variety of intestinal bacteria. nih.govualberta.ca Studies have shown that Sennoside A is hydrolyzed in a stepwise manner, first to sennidin A-8-monoglucoside, and then to the aglycone sennidin A. jst.go.jp Several bacterial species have been identified as capable of this transformation. For instance, Bifidobacterium sp. strain SEN, isolated from human feces, demonstrates sennoside-hydrolyzing activity, which is inducible by sennosides (B37030) themselves. nih.govresearchgate.net Other research has pointed to strains like Bifidobacterium pseudocatenulatum and Bifidobacterium animalis subsp. lactis as having a strong capacity to hydrolyze sennosides. plos.org
The reduction of the anthrone structure is a key activation step. nih.govresearchgate.net This can occur either after the hydrolysis of sugars (converting sennidins to rhein anthrone) or before (converting sennosides to 8-glucosyl-rheinanthrone). plos.orgjst.go.jp This process is catalyzed by bacterial reductases under anaerobic conditions. nih.govnih.gov Research has identified that Peptostreptococcus intermedius can reduce sennidin to rheinanthrone (B1210117), a reaction stimulated by cofactors such as NADH and FAD. nih.gov More recently, a specific NADH/NADPH-dependent FMN reductase, nfrA, from Bifidobacterium pseudocatenulatum was identified as a potent Sennoside A reductase through activity-based protein profiling. researchgate.net This enzyme can directly reduce Sennoside A. researchgate.net
The ultimate active metabolite responsible for the compound's effects is rhein anthrone. nih.govnih.gov It is formed either by the reduction of sennidins or the hydrolysis of 8-glucosyl-rheinanthrone, depending on the metabolic pathway taken. nih.govplos.orgjst.go.jp Rhein anthrone is the compound that is absorbed from the colon. nih.govresearchgate.net Following absorption, it undergoes oxidation within the body to form rhein. nih.govresearchgate.net Rhein itself can be further metabolized, typically through conjugation with glucuronic acid or sulfuric acid, to facilitate its excretion from the body via urine and feces. nih.gov Rhein, sennidin, rhein monosulphate, and rhein monoglucuronide have all been detected in the urine of rats after oral sennoside administration. nih.gov
Table 2: Key Enzymes and Bacterial Species in Sennoside A Metabolism
| Metabolic Step | Enzyme Class | Key Cofactors | Example Bacterial Species |
|---|---|---|---|
| Hydrolysis | β-glucosidase | N/A | Bifidobacterium sp. nih.govresearchgate.net, Clostridium sphenoides toyama-wakan.net |
| Reduction | Reductase (e.g., nfrA) | NADH, FAD | Peptostreptococcus intermedius nih.gov, Bifidobacterium pseudocatenulatum researchgate.net |
| Oxidation | (Endogenous enzymes) | N/A | N/A (occurs post-absorption) |
Enterohepatic Recirculation of Sennoside A Calcium Metabolites
After the active metabolite rhein anthrone is formed by intestinal flora and absorbed from the colon, it enters the systemic circulation and is subject to enterohepatic recirculation. nih.govresearchgate.netresearchgate.net This process involves the transport of the absorbed metabolite to the liver via the portal vein. researchgate.net In the liver, it can be metabolized (e.g., oxidized to rhein and conjugated) and then excreted into the bile. nih.govresearchgate.net The bile carries these metabolites back to the small intestine. researchgate.netelifesciences.org In the intestine, bacterial enzymes can potentially deconjugate the metabolites, releasing the aglycone to be reabsorbed into circulation. semanticscholar.org This recycling pathway can prolong the presence and activity of the drug's metabolites in the body. elifesciences.orgsemanticscholar.org The detection of metabolites like sennidin in the urine after oral administration of rhein-9-anthrone in rats supports the concept of absorption and systemic circulation of these anthracene derivatives. karger.com
Interaction of Sennoside a Calcium with Gut Microbiota
Impact of Sennoside A Calcium on Gut Microbial Composition and Diversity
Sennoside A administration significantly alters the composition and diversity of the gut microbiota. nih.gov Research indicates that its effects are not uniform across all bacterial taxa; instead, it selectively modulates the abundance of specific microbial populations. nih.gov In some studies, treatment with Sennoside A has been shown to increase the abundance and diversity of gut microorganisms, particularly after about seven days of administration. nih.gov
The table below summarizes the observed changes in gut microbial populations following the administration of Sennoside A or related Senna extracts, as documented in various research studies.
Role of Specific Bacterial Genera (e.g., Bifidobacterium, lactic acid bacteria) in Sennoside A Calcium Bioconversion
Sennoside A is a prodrug that passes through the stomach and small intestine largely unchanged, as it is resistant to host digestive enzymes. nih.govresearchgate.net Its activation is entirely dependent on the metabolic activities of the gut microbiota in the large intestine. nih.govresearchgate.net The bioconversion process is a stepwise enzymatic reaction primarily carried out by specific bacterial genera. jst.go.jp
The crucial first step is the hydrolysis of the β-glucoside bonds of Sennoside A, a reaction catalyzed by the β-glucosidase enzyme produced by intestinal bacteria. researchgate.net This hydrolysis cleaves the sugar moieties, yielding the aglycone, sennidin A. jst.go.jp Subsequently, sennidin A is further reduced by bacterial reductases to form the ultimate active metabolite, rhein (B1680588) anthrone (B1665570). jst.go.jpresearchgate.net
Extensive research has identified Bifidobacterium as a key genus with a strong capacity for sennoside hydrolysis. nih.govnih.gov In one study that screened 88 lactic acid bacterial strains and 47 bifidobacterial strains, four strains belonging to the genus Bifidobacterium demonstrated a potent ability to hydrolyze sennosides (B37030), reducing their content by over 70%. nih.govnih.gov Among these, Bifidobacterium pseudocatenulatum and Bifidobacterium animalis subsp. lactis were specifically shown to produce rheinanthrone (B1210117) from sennosides. nih.govresearchgate.net Lactic acid bacteria have also been noted for their ability to deglycosylate sennosides. frontiersin.orgmdpi.comfrontiersin.org
The table below highlights the key bacterial species and the enzymatic reactions they perform in the bioconversion of Sennoside A.
Consequences of Microbiota-Mediated Bioconversion on Sennoside A Calcium Bioactivity
The bioconversion of Sennoside A by the gut microbiota is not merely a metabolic process but the essential step that unlocks its pharmacological bioactivity. researchgate.net The parent compound, Sennoside A, is inactive and poorly absorbed in the upper gastrointestinal tract. researchgate.netresearchgate.net Its well-known laxative effect is entirely attributable to its microbially generated metabolite, rhein anthrone. nih.govfrontiersin.org
Rhein anthrone exerts its purgative action by stimulating intestinal motility and promoting the secretion of water and electrolytes into the colonic lumen. nih.govfrontiersin.org This dual action reduces the transit time of luminal contents and softens the stool, leading to a laxative effect. frontiersin.org The critical role of the microbiota is highlighted by studies demonstrating that the laxative effect is absent in germ-free animals, which lack the necessary bacteria to convert sennosides into rhein anthrone. wakan-iyaku.gr.jp
Furthermore, research has shown that co-administering sennosides with specific probiotic strains capable of this bioconversion, such as Bifidobacterium animalis subsp. lactis LKM512, can significantly promote intestinal peristalsis in mice. nih.gov This underscores that the efficacy of Sennoside A is directly dependent on the presence and activity of a competent gut microbial community capable of its metabolic activation. nih.gov Therefore, the interaction between Sennoside A and the gut microbiota is a classic example of host-microbe symbiosis in drug metabolism, where microbial enzymes are indispensable for the therapeutic action of the compound.
Preclinical Efficacy Studies of Sennoside a Calcium in Non Human Systems
Investigation of Biological Activities in Animal Models (excluding human clinical trials)
Sennoside A (SA), a natural dianthrone glycoside, has been the subject of numerous preclinical studies to evaluate its pharmacological potential across a variety of disease models. nih.gov Research indicates that Sennoside A possesses a wide array of biological activities, including anti-obesity, hypoglycemic, hepatoprotective, anti-inflammatory, and antimicrobial effects, laying the groundwork for its potential therapeutic applications. nih.gov
Studies in animal models suggest that Sennoside A has significant potential in managing metabolic disorders like obesity and diabetes. nih.gov In C57BL/6 mice, treatment with Sennoside A resulted in a marked decrease in body weight. nih.gov The compound has been shown to exert a hypoglycemic effect, partly by stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation. nih.gov This effect is believed to be mediated through the direct activation of the ERK1/2 pathway in intestinal L-cells. nih.gov
Further mechanistic studies revealed that Sennoside A could improve insulin (B600854) sensitivity. nih.gov This is achieved through multiple actions, including the increased phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK-3β) and protein kinase B (Akt). nih.gov Additionally, Sennoside A helps protect the intestinal barrier function by upregulating the expression of tight junction proteins like ZO-1 and occludin, which can in turn improve low-grade chronic inflammation associated with insulin resistance. nih.gov Some research also indicates that fecal microbiota transplantation from mice treated with Sennoside A can correct metabolic disorders, highlighting its influence on gut microbiota. nih.gov
Table 1: Summary of Anti-obesity and Hypoglycemic Research Findings
| Research Focus | Animal/Cell Model | Key Findings | Citations |
|---|---|---|---|
| Body Weight & Glucose Tolerance | C57BL/6 Mice | Markedly decreased body weight; Improved Oral Glucose Tolerance Test (OGTT) results. | nih.gov |
| GLP-1 Secretion | C57BL/6 Mice & NCI-H716 L-cells | Increased plasma GLP-1 levels in a dose-dependent manner; Induced GLP-1 secretion via activation of the ERK1/2 pathway. | nih.gov |
| Insulin Sensitivity | Mouse Models | Increased phosphorylation of GSK-3β and Akt; Protected colonic barrier function, improving insulin sensitivity. | nih.gov |
Preclinical evidence supports the hepatoprotective and anti-fibrotic properties of Sennoside A. nih.gov In models of liver fibrosis, Sennoside A has been shown to attenuate disease progression. nih.gov A key mechanism identified is its ability to enhance the expression of suppressor of cytokine signaling 1 (SOCS1) in a manner dependent on DNA methyltransferase 1 (DNMT1). nih.gov This action helps to alleviate inflammatory responses that drive fibrosis. nih.gov
The compound also directly targets the pathological processes in the liver. It has been observed to inhibit the proliferation of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis. nih.govnih.gov Furthermore, Sennoside A demonstrated a protective effect on mitochondria and inhibited hepatic steatosis (fatty liver), a precursor to more severe liver conditions. nih.gov In models of carbon tetrachloride (CCl4)-induced liver fibrosis, Sennoside A suppressed the expression of key fibrogenesis markers, including α-smooth muscle actin (α-SMA) and type I collagen alpha-1 (Col1α1). nih.gov
Table 2: Summary of Hepatoprotective and Anti-fibrotic Research Findings
| Research Focus | Animal/Cell Model | Key Findings | Citations |
|---|---|---|---|
| Anti-fibrotic Mechanism | CCl4-induced liver fibrosis model (in vivo); Macrophage/HSC co-culture (in vitro) | Attenuated liver fibrosis by enhancing SOCS1 expression via inhibition of DNMT1; Suppressed HSC proliferation. | nih.gov |
| Hepatic Steatosis | Animal Models | Exhibited mitochondrial protective effects; Inhibited the accumulation of fat in the liver. | nih.gov |
| Fibrogenesis Markers | CCl4-induced liver fibrosis model | Inhibited the expression of α-SMA and Col1α1. | nih.gov |
Sennoside A exhibits notable anti-inflammatory activity in various preclinical models. nih.gov Studies have shown that it can reduce the expression of pro-inflammatory factors such as interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α). nih.gov This effect is mediated, at least in part, by regulating the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response to bacterial infections. nih.gov
In the context of liver disease, the anti-inflammatory action of Sennoside A is linked to its ability to modulate the SOCS1 pathway, which suppresses cytokine signaling. nih.gov By downregulating pro-inflammatory cytokines in macrophages, Sennoside A indirectly suppresses the activation of hepatic stellate cells, a key event in the inflammatory cascade leading to fibrosis. nih.gov Furthermore, its ability to protect and restore the colonic barrier function contributes to reducing systemic low-grade chronic inflammation. nih.gov
The anti-tumor potential of Sennoside A has been investigated in preclinical in vitro models. nih.govresearchgate.net Research on human chondrosarcoma cells (SW1353 line) demonstrated that Sennoside A could inhibit cell proliferation and induce cell growth arrest. nih.govnih.gov The compound was also found to suppress the metastasis of these cancer cells, an effect associated with the inhibition of epithelial-mesenchymal transition (EMT). nih.gov
Mechanistically, Sennoside A was shown to significantly promote apoptosis (programmed cell death) in chondrosarcoma cells. nih.govnih.gov These anti-cancer effects may be connected to the inhibition of the Wnt/β-catenin signaling pathway. researchgate.netnih.gov In addition to chondrosarcoma, Sennoside A was previously identified as an effective inhibitor of metastasis in pancreatic cancer cells by targeting slingshot homologs and weakening actin dynamics. nih.gov
Table 3: Summary of Anti-tumor Research Findings
| Research Focus | Cell Model | Key Findings | Citations |
|---|---|---|---|
| Chondrosarcoma | Human Chondrosarcoma Cells (SW1353) | Inhibited cell proliferation and metastasis; Induced apoptosis; Suppressed the Wnt/β-catenin pathway. | nih.gov, researchgate.net, nih.gov |
| Pancreatic Cancer | Pancreatic Cancer Cells | Inhibited metastasis by blocking dephosphorylation of phosphor-cofilin. | nih.gov |
Sennoside A has demonstrated a broad spectrum of antimicrobial activity in in vitro studies. nih.gov It has shown inhibitory effects against a range of bacteria and fungi. nih.gov Furthermore, the synthesis of Sennoside A-capped silver nanoparticles (Ag/SA NPs) has been shown to significantly enhance this antimicrobial action. nih.gov
For its antiviral potential, Sennoside A has been identified as a novel dual inhibitor of the human immunodeficiency virus 1 (HIV-1). nih.gov It effectively targets two of the HIV-1 reverse transcriptase's (RT) associated functions: RNA-dependent DNA polymerase (RDDP) and RNase H. nih.gov Studies confirmed that Sennoside A acts on the reverse transcription process, which is a critical step in the HIV-1 replication cycle. nih.gov
Table 4: Antimicrobial Spectrum of Sennoside A and its Derivatives
| Organism Type | Species | Findings | Citations |
|---|---|---|---|
| Bacteria | Salmonella typhi, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Streptococcus pneumoniae, Bacillus subtilis | Sennoside A showed inhibitory effects. Sennoside A-capped silver nanoparticles significantly inhibited S. aureus and E. coli. | nih.gov, nih.gov |
| Fungi | Rhizoctonia bataticola, Fusarium moniliforme, Aspergillus niger, Aspergillus flavus, Candida albicans, Candida parapsilosis | Sennoside A showed inhibitory effects. Sennoside A-capped silver nanoparticles significantly inhibited C. albicans and C. parapsilosis. | nih.gov, nih.gov |
| Virus | Human Immunodeficiency Virus 1 (HIV-1) | Acted as a dual inhibitor of HIV-1 reverse transcriptase (RDDP and RNase H functions). | nih.gov |
While Sennoside A is recognized for a wide range of pharmacological activities, its potential in the context of neuroprotection is an emerging area. nih.gov Accumulating evidence suggests that Sennoside A possesses anti-neurodegenerative properties as one of its many potential benefits. nih.gov However, detailed preclinical investigations and mechanistic studies specifically focusing on animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease are not extensively documented in the currently reviewed scientific literature.
In Vitro Assessments of Sennoside A Bioactivity (Cell-based Assays)
In vitro studies using various cell-based assays have revealed that Sennoside A possesses multiple biological activities, particularly in the realms of anticancer and antiviral research. These assessments provide foundational insights into the mechanisms through which Sennoside A exerts its effects at a cellular level.
Anticancer Activity
Research has demonstrated the potential of Sennoside A to inhibit the growth and metastasis of several types of cancer cells.
Chondrosarcoma: In studies using the human chondrosarcoma cell line SW1353, Sennoside A was shown to induce cytotoxicity, inhibit cell proliferation, and promote apoptosis. nih.govscienceopen.com It effectively reduced the formation of cell colonies in a dose-dependent manner. nih.gov Mechanistic investigations revealed that Sennoside A induces apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, suggesting the involvement of the internal mitochondrial pathway. nih.gov Furthermore, the compound was found to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in many cancers, by downregulating key proteins such as Wnt3a, β-catenin, and c-Myc. nih.govscienceopen.com
Hepatocellular Carcinoma (HCC): The effect of Sennoside A on HCC cells appears to be cell-type specific. While it demonstrated a concentration-dependent inhibition of cell growth in HepG2 cells, it did not show a significant effect on the proliferation of SMMC-7721 cells. However, in both cell lines, Sennoside A significantly inhibited cell migration and invasion. scienceopen.com The anti-metastatic effect may be linked to the inhibition of major tumor-related pathways, including those involving tumor necrosis factor (TNF), nuclear factor-kappaB (NF-κB), and vascular endothelial growth factor (VEGF). scienceopen.com
Pancreatic Cancer: Sennoside A has been identified as an inhibitor of slingshot homologs (SSHs). scienceopen.com By inhibiting these phosphatases, Sennoside A blocks the dephosphorylation of cofilin, which impairs actin dynamics and consequently inhibits the motility and invasiveness of pancreatic cancer cells. scienceopen.com
Liver Fibrosis: In hepatic stellate cells (HSCs), which are key to the development of liver fibrosis, Sennoside A was shown to interact with and inhibit DNA methyltransferase 1 (DNMT1). This action helps restore the expression of PTEN and decrease the activation of the PI3K/Akt signaling pathway, suggesting a potential therapeutic role in liver fibrosis. nih.gov
Table 1: In Vitro Anticancer Bioactivity of Sennoside A
| Cancer Type | Cell Line | Key Finding | IC50 Value | Mechanism of Action | Citation |
|---|---|---|---|---|---|
| Chondrosarcoma | SW1353 | Induction of cytotoxicity and inhibition of proliferation | 62.35 μM | Inhibition of Wnt/β-catenin pathway; Increased Bax/Bcl-2 ratio | nih.gov |
| Hepatocellular Carcinoma | HepG2 | Inhibition of cell growth | Not specified | Inhibition of migration and invasion | scienceopen.com |
| Hepatocellular Carcinoma | SMMC-7721 | No significant inhibition of cell growth | Not applicable | scienceopen.com | |
| Pancreatic Cancer | Not specified | Inhibition of motility and invasiveness | Not specified | Inhibition of slingshot homologs (SSHs) | scienceopen.com |
| Liver Fibrosis Model | Hepatic Stellate Cells (HSCs) | Inhibition of DNMT1 | 10 μM (in vitro) | Restoration of PTEN expression; Decreased PI3K/Akt activation | nih.gov |
Anti-inflammatory Activity
Sennoside A's constituent, Sennoside B, has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.
TNF-α Inhibition: In a competitive binding screening assay, Sennoside B was found to be a potent inhibitor of TNF-α, with an IC50 value of 0.32 µM in human HeLa cells. mdpi.com It demonstrated the ability to inhibit TNF-α induced cell death and its downstream signaling pathways in both human and mouse cell lines. mdpi.com
Table 2: In Vitro Anti-inflammatory Bioactivity of Sennoside B
| Target | Cell Line | Key Finding | IC50 Value | Citation |
|---|---|---|---|---|
| TNF-α | HeLa (human) | Inhibition of TNF-α activity | 0.32 μM | mdpi.com |
| TNF-α | L929 (mouse) | Inhibition of TNF-α induced cell death | Not specified | mdpi.com |
Other Bioactivities
Anti-Neurodegenerative Potential: In a model using human lysozyme (B549824) (HL) to study amyloid fibrillation, a process linked to neurodegenerative diseases, Sennoside A was shown to inhibit this process by binding to and stabilizing the HL protein. nih.gov
Antibacterial and Antifungal Effects: Studies have reported that sennosides (B37030), including Sennoside A, exhibit inhibitory effects against a range of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
Future Directions and Research Gaps in Sennoside a Calcium Studies
Comprehensive Elucidation of Remaining Biosynthetic Pathways
The complete biosynthetic pathway of sennosides (B37030) in plants like Senna alexandrina is not yet fully understood, presenting a significant research gap. researchgate.net While the metabolic conversion in the human gut is better characterized, the initial formation within the plant remains partially obscure.
Current knowledge indicates that after oral administration, Sennoside A passes through the stomach and small intestine largely unabsorbed and untransformed. nih.govfrontiersin.org In the large intestine, it is metabolized by the gut microbiota into its active form, rhein (B1680588) anthrone (B1665570). nih.govresearchgate.net This process involves two key steps:
Hydrolysis: Bacterial β-glucosidases cleave the O-linked sugar moieties from Sennoside A.
Reduction: Bacterial reductases subsequently reduce the anthrone glucoside radical to form rhein anthrone. researchgate.net
However, the upstream pathway within the plant—the synthesis of the sennoside molecule itself—requires further investigation. Research suggests the involvement of Cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes crucial for synthesizing various secondary metabolites in plants. researchgate.net The specific CYPs and the sequence of oxidative reactions they catalyze in the formation of the dianthrone core of Sennoside A are yet to be definitively identified. A comprehensive elucidation of this pathway is essential for metabolic engineering and potentially enhancing sennoside production in source plants.
| Pathway Stage | Known Aspects | Research Gaps / Future Directions |
|---|---|---|
| In-Planta Biosynthesis | General involvement of Cytochrome P450 monooxygenases (CYPs) is proposed. researchgate.net | Identification of specific enzymes and the complete sequence of reactions leading to the sennoside core structure. |
| Human Metabolic Pathway | Metabolized by gut microbiota in the large intestine. nih.govfrontiersin.org Involves hydrolysis by β-glucosidase and reduction by bacterial reductases to form the active metabolite, rhein anthrone. researchgate.net | Further characterization of specific bacterial strains and enzymes responsible for the conversion. |
Development of Novel Synthetic Strategies for Complex Sennoside A Calcium Analogs
The development of novel synthetic strategies is crucial for producing complex analogs of Sennoside A. Such analogs are invaluable for establishing detailed structure-activity relationships (SARs), potentially leading to derivatives with enhanced therapeutic efficacy and dissociated undesirable effects. mdpi.com While industrial processes exist for the isolation and preparation of sennoside calcium salts from natural sources, the de novo synthesis of complex analogs requires more sophisticated chemical approaches. google.com
Future research should focus on versatile synthetic platforms that allow for systematic structural modifications. Strategies inspired by the synthesis of other complex natural products, such as lipopeptide antibiotics, could be adapted. nih.govresearchgate.net Key areas for development include:
Modular Synthesis: Employing techniques like 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) could facilitate the assembly of a core scaffold, onto which various functional groups can be introduced. nih.gov
Late-Stage Diversification: Developing reactions that allow for modifications at a late stage of the synthesis would enable the rapid creation of a library of analogs from a common intermediate.
Solution-Phase Cyclization: For dimeric structures like sennosides, exploring efficient solution-phase cyclization or dimerization strategies is essential to form the core structure. researchgate.net
The goal of these synthetic endeavors is to create analogs that can probe the molecular interactions of Sennoside A and its metabolites with their biological targets, potentially leading to new therapeutic agents with improved pharmacological profiles. mdpi.com
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
To date, studies on Sennoside A's mechanism have often been targeted, focusing on specific pathways. However, accumulating evidence shows that Sennoside A possesses a wide array of pharmacological activities, including anti-inflammatory, anti-obesity, hypoglycemic, and anti-neurodegenerative effects. nih.govresearchgate.net The molecular mechanisms underlying this pleiotropy are not fully understood.
Advanced "omics" technologies offer a powerful, systems-level approach to unravel these complex interactions. frontiersin.org Integrating metabolomics, proteomics, and transcriptomics can provide a holistic view of the cellular response to Sennoside A calcium.
Metabolomics can identify and quantify the full spectrum of small-molecule metabolites in a biological system, revealing how Sennoside A perturbs metabolic networks related to diseases like diabetes or obesity. nih.gov
Proteomics allows for the large-scale study of proteins, identifying changes in protein expression and post-translational modifications that are critical to the compound's mechanism of action. nih.gov
Multi-Omics Integration: The true power lies in integrating these datasets. This approach can build comprehensive causal relationships between the molecular changes induced by Sennoside A and the resulting physiological or pathological outcomes, providing novel insights into its therapeutic effects and identifying new biomarkers. frontiersin.org
Such studies will be instrumental in moving beyond the compound's traditional use and validating its potential in treating complex, multifactorial diseases.
Exploration of Sennoside A Calcium in Emerging Preclinical Disease Models
While Sennoside A is primarily known as a laxative, its broad pharmacological profile suggests potential applications in a variety of other diseases. nih.govresearchgate.net A critical future direction is the systematic evaluation of Sennoside A calcium in emerging and more sophisticated preclinical disease models that can better predict human responses.
Research has pointed to a number of promising activities, but robust validation is needed. nih.gov For instance, its reported anti-neurodegenerative properties warrant investigation in models of neurodegeneration. researchgate.net Instead of relying solely on basic cell culture, research could employ models such as:
d-Galactose-Induced Senescence Models: These models mimic accelerated aging and can be used to study age-related cognitive decline and the potential neuroprotective effects of Sennoside A. nih.gov
Scopolamine-Induced Amnesia Models: As a model for cholinergic dysfunction seen in diseases like Alzheimer's, this could be used to test the impact of Sennoside A on memory and cognitive processes. nih.gov
Metabolic Disease Models: To explore its anti-obesity and hypoglycemic effects, models using high-fructose diets that induce insulin (B600854) resistance and metabolic dysregulation would be highly relevant. nih.gov
By testing Sennoside A calcium in these and other relevant preclinical models, researchers can validate its therapeutic potential for a wider range of conditions and gather the necessary data to support its progression into clinical studies for new indications.
| Reported Pharmacological Activity | Potential Emerging Preclinical Model | Rationale |
|---|---|---|
| Anti-neurodegenerative nih.govresearchgate.net | d-Galactose-induced senescence model; Scopolamine-induced memory impairment model nih.gov | To investigate effects on age-related cognitive decline and cholinergic-related memory deficits. |
| Anti-obesity / Hypoglycemic nih.govresearchgate.net | Fructose-induced metabolic syndrome model nih.gov | To assess impact on insulin resistance, glucose metabolism, and weight management. |
| Hepatoprotective nih.govresearchgate.net | Non-alcoholic fatty liver disease (NAFLD) models | To evaluate the effect on liver health, fat accumulation, and inflammation. |
| Anti-inflammatory nih.govresearchgate.net | Lipopolysaccharide (LPS)-induced inflammation models | To study the modulation of inflammatory pathways and cytokine production. |
Q & A
Basic: What validated analytical methods are recommended for quantifying Sennoside A calcium in plant extracts or pharmaceutical formulations?
Answer:
High-Performance Thin Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring (UPLC-MRM) are widely used for precise quantification. For HPTLC, validated protocols involve sample extraction with methanol/water mixtures, silica gel plates, and densitometric analysis at 254 nm . UPLC-MRM offers higher sensitivity, with linear ranges of 0.98–62.5 µg/mL for sennosides and detection limits as low as 0.018 µg/mL . Calcium-specific assays, such as atomic absorption spectroscopy (AAS) with lanthanum chloride to mitigate interference, ensure accurate quantification in calcium-sennoside complexes .
Basic: How do harvesting and storage conditions affect Sennoside A calcium content in Cassia angustifolia?
Answer:
Optimal sennoside yield requires harvesting leaves at 90–110 days post-sowing (DAS), when sennoside A peaks at 0.126% dry weight. Storage in aluminum bags preserves sennoside stability, with a 25% increase in sennoside A+B content over six months compared to polythene. Prolonged storage (>6 months) under ambient conditions degrades glycosidic bonds, reducing bioactivity .
Advanced: What experimental designs are suitable for evaluating Sennoside A calcium’s dual pharmacological effects (e.g., laxative vs. gastroprotective)?
Answer:
Dose-response studies in in vitro models (e.g., AGS gastric cells) can isolate mechanisms. For example:
- PGE2 Induction: Treat cells with 50–100 µM Sennoside A calcium and measure prostaglandin E2 via ELISA. Sennoside A increases PGE2 (123.1–151.4 pg/mL), comparable to rebamipide (185.1 pg/mL at 50 µM), confirming gastroprotection .
- Laxative Activity: Use rodent models to measure intestinal transit time and fluid secretion. Contrast with molecular assays (e.g., ERK1/2 phosphorylation in L-cells) to assess GLP-1 secretion, which links to glycemic control .
Advanced: How can researchers resolve contradictions in Sennoside A calcium’s enzyme-modulating effects (e.g., HIV-1 RT inhibition vs. RNase H activation)?
Answer:
Kinetic analyses (e.g., Yonetani-Theorell plots) clarify binding interactions. Sennoside A’s inhibition of RT-associated RNase H (IC50: 5.8 µM) contrasts with NNRTIs like efavirenz, which activate RNase H. Mutagenesis studies on RT mutants (K103N, Y181C) reveal reduced RDDP inhibition (IC50 shift from 1.2 µM to >10 µM), suggesting partial overlap with the NNRTI pocket. Co-crystallography or molecular docking can further map binding sites .
Basic: What quality control parameters are critical for standardizing Sennoside A calcium in herbal formulations?
Answer:
Key parameters include:
- Purity: ≥95% by HPLC, with sennoside A:B ratio maintained at 1.8–2.0 .
- Moisture Content: ≤5% to prevent hydrolysis.
- Heavy Metals: ≤10 ppm (validated via AAS/ICP-MS).
- Microbial Limits: ≤100 CFU/g (USP <61>).
Advanced: What molecular pathways underlie Sennoside A calcium’s dual role in gastrointestinal motility and glucose homeostasis?
Answer:
- GLP-1 Secretion: In L-cells, Sennoside A activates ERK1/2 phosphorylation within 2 hours, increasing GLP-1 secretion by 2.5-fold. PD98059 (ERK inhibitor) blocks this effect, confirming pathway specificity .
- Smooth Muscle Contraction: Sennoside A calcium upregulates colonic aquaporin-3, enhancing water efflux and peristalsis. Calcium-dependent chloride channels (e.g., TMEM16A) may mediate ion flux .
Basic: How to optimize extraction efficiency of Sennoside A calcium from Cassia angustifolia?
Answer:
Box-Behnken response surface design identifies optimal parameters:
- Solvent: 70% ethanol (v/v).
- Temperature: 80°C.
- Extraction Time: 60 minutes.
Validated yields: 2.3 mg/g sennoside A and 1.8 mg/g sennoside B .
Advanced: What are the implications of Sennoside A calcium’s calcium chelation on bioavailability and toxicity?
Answer:
Calcium chelation enhances stability but reduces intestinal absorption. In situ perfusion studies in rats show 40% lower bioavailability compared to free sennosides. Chronic use may alter calcium homeostasis; monitor serum calcium and PTH levels in long-term toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
